3-Hydroxyphenylacetic acid is a phenolic compound with the molecular formula C₈H₈O₃. It is classified as a monocarboxylic acid, specifically a derivative of phenylacetic acid where the hydrogen at position 3 on the benzene ring is replaced by a hydroxy group. This compound is recognized for its role as a metabolite of rutin and other flavonoids, contributing to its antioxidant properties and potential health benefits .
3-Hydroxyphenylacetic acid (3-HPAA) is a naturally occurring metabolite found in various organisms, including plants like Ginkgo biloba and the fungus Rhizoctonia solani . It also arises from the breakdown of certain dietary polyphenols, particularly those present in berries .
Several studies have explored the potential health benefits of 3-HPAA, including:
This compound has demonstrated various biological activities, notably:
The applications of 3-hydroxyphenylacetic acid are diverse:
Studies have explored the interactions of 3-hydroxyphenylacetic acid with various biological systems:
Several compounds share structural similarities with 3-hydroxyphenylacetic acid. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Hydroxyphenylacetic Acid | Similar phenolic structure | Higher antioxidant activity than 3-hydroxyphenylacetic acid. |
3,4-Dihydroxyphenylacetic Acid | Two hydroxyl groups | Exhibits stronger antioxidant properties. |
Homovanillic Acid | Similar aromatic ring | Associated with dopamine metabolism. |
Phenylacetic Acid | Lacks hydroxyl group | More hydrophobic; less polar than 3-hydroxyphenylacetic acid. |
Each of these compounds presents unique biological activities and applications, highlighting the distinctiveness of 3-hydroxyphenylacetic acid primarily due to its specific hydroxylation pattern and resultant biochemical properties.
Dietary flavonoids, such as quercetin and proanthocyanidins, undergo extensive microbial catabolism in the colon to yield 3-HPAA. Phocaeicola vulgatus (formerly Bacteroides vulgatus) is a key commensal bacterium that converts quercetin into 3-HPAA via sequential dehydroxylation and side-chain shortening reactions. This process involves the cleavage of flavonoid glycosides into aglycones, followed by ring fission catalyzed by bacterial enzymes such as α-rhamnosidase and β-glucosidase.
In murine models, 3-HPAA production correlates with attenuated hepatic steatosis and reduced adiposity. Mechanistically, 3-HPAA activates AMP-activated protein kinase α (AMPKα), enhancing fatty acid oxidation and suppressing lipogenesis. Targeted metabolomics reveals that 3-HPAA constitutes up to 35% of quercetin metabolites in fecal samples, underscoring its quantitative significance in flavonoid metabolism.
Clostridium spp. are predominant contributors to 3-HPAA biosynthesis in the human colon. Specific species, including C. difficile, C. stricklandii, and C. lituseburense, metabolize phenylalanine and tyrosine into 3-HPAA via a pathway requiring both bacterial and host enzymes. The Great Plains Laboratory Organic Acids Test identifies 3-HPAA as a biomarker for Clostridia overgrowth, with elevated urinary levels linked to small intestinal bacterial overgrowth (SIBO), celiac disease, and cystic fibrosis.
Notably, Clostridia-derived 3-HPAA inhibits dopamine β-hydroxylase, disrupting dopamine-to-norepinephrine conversion and potentially contributing to neuropsychiatric symptoms. This enzymatic inhibition underscores the gut-brain axis’s role in modulating neurotransmitter balance, with implications for conditions like Parkinson’s disease and depression.
Burkholderia cenocepacia employs a specialized phenylacetic acid (PA) degradation pathway to metabolize 3-HPAA. The pathway initiates with the ligation of 3-HPAA to coenzyme A (CoA) by phenylacetate-CoA ligase (PaaK1), forming 3-hydroxyphenylacetyl-CoA. This intermediate undergoes oxidative decarboxylation via a multicomponent oxygenase complex (PaaABCDE), yielding succinyl-CoA and acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.
Transcriptomic analyses reveal that 3-HPAA induces paaK1 expression in B. cenocepacia, enhancing virulence in Caenorhabditis elegans infection models. However, 4-hydroxyphenylacetic acid (4-HPAA), a structural analog, fails to activate this pathway, highlighting the specificity of 3-HPAA in bacterial signaling.
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